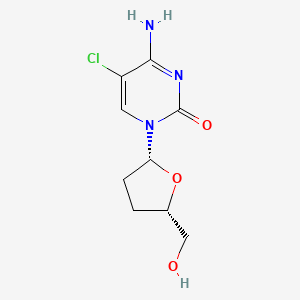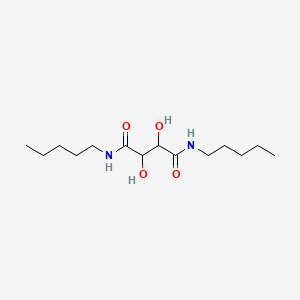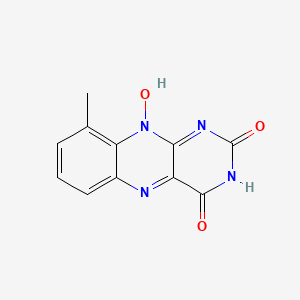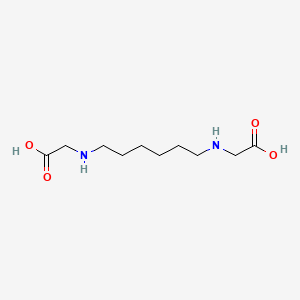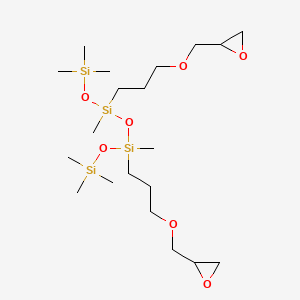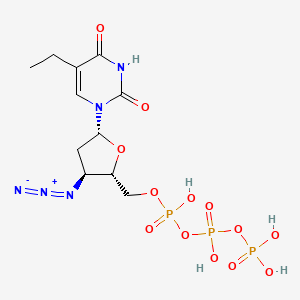
Azeu-TP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azeu-TP is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. It is an azulene-based compound, characterized by a distinctive 5-7 fused ring non-benzenoid aromatic structure. This unique structure imparts this compound with notable photophysical characteristics and a large intramolecular dipole moment, making it a valuable subject of study in photothermal applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azeu-TP typically involves the formation of a covalent organic framework (COF) using azulene as a key building block. The process begins with the preparation of azulene derivatives, which are then subjected to condensation reactions under controlled conditions to form the desired COF structure. Common reagents used in these reactions include aldehydes and amines, which facilitate the formation of imine linkages.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Azeu-TP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced azulene derivatives.
Substitution: Substitution reactions involve the replacement of functional groups on the azulene ring, typically using halogenating agents or nucleophiles
Propiedades
Número CAS |
119774-99-1 |
|---|---|
Fórmula molecular |
C11H18N5O13P3 |
Peso molecular |
521.21 g/mol |
Nombre IUPAC |
[[(2S,3S,5R)-3-azido-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-2-6-4-16(11(18)13-10(6)17)9-3-7(14-15-12)8(27-9)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h4,7-9H,2-3,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
Clave InChI |
FXZFTKXBFSMCAV-DJLDLDEBSA-N |
SMILES isomérico |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
SMILES canónico |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


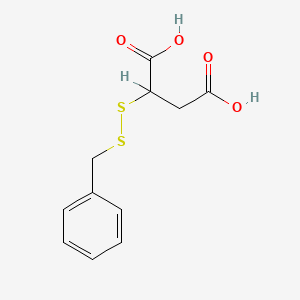


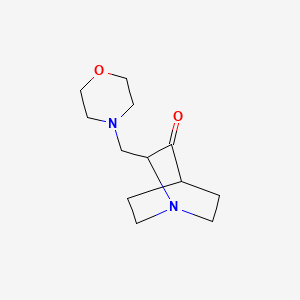
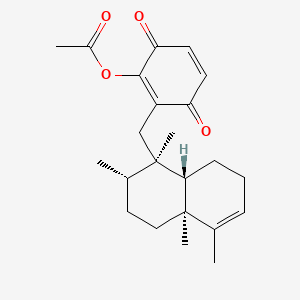
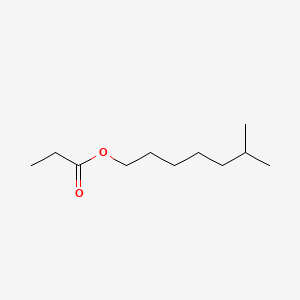
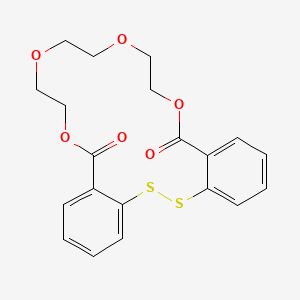
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
